molecular formula C18H21N3O2S B2397264 N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 932961-28-9

N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2397264
CAS No.: 932961-28-9
M. Wt: 343.45
InChI Key: NNOQAUBPCKQRSO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative characterized by a hexahydroquinazolinone core linked to a 3,5-dimethylphenyl group via a thioether bridge. The compound is identified by the MDL number MFCD03473726 and RN 840471-95-6 . Its structural uniqueness lies in the combination of a bicyclic quinazolinone scaffold with a dimethylphenyl acetamide moiety, making it a candidate for diverse pharmacological applications, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-7-12(2)9-13(8-11)19-16(22)10-24-17-14-5-3-4-6-15(14)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOQAUBPCKQRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinazolinone Core Formation

The synthesis begins with constructing the 1,2,5,6,7,8-hexahydroquinazolin-4(3H)-one scaffold. Anthranilic acid derivatives serve as primary precursors, reacting with isothiocyanates in ethanol under reflux conditions to form 2-mercaptoquinazolin-4(3H)-one intermediates. Electron-withdrawing substituents on anthranilates (e.g., chloro groups) reduce nucleophilicity, requiring modified reaction times or temperatures to achieve yields up to 95%.

Key reaction parameters:

  • Solvent: Ethanol (polar protic)
  • Catalyst: Triethylamine (base)
  • Temperature: Reflux (~78°C)
  • Time: 12-48 hours

Thioacetamide Linkage Installation

The critical C-S bond forms through nucleophilic substitution between 2-mercaptoquinazolin-4(3H)-one intermediates and α-chloroacetamides. This step employs dimethylformamide (DMF) as solvent at 50-60°C for 6-12 hours. Recent optimizations use potassium carbonate to deprotonate the thiol group, enhancing reaction efficiency.

Representative protocol:

  • Dissolve 2-mercaptoquinazolin-4(3H)-one (1 eq) in anhydrous DMF
  • Add K₂CO₃ (1.2 eq) and stir at 25°C for 30 minutes
  • Introduce N-(3,5-dimethylphenyl)-2-chloroacetamide (1.1 eq)
  • Heat to 50°C for 8 hours under nitrogen atmosphere
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane)

Advanced Coupling Methodologies

HATU-Mediated Amide Bond Formation

For analogs requiring specific substituents, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables efficient coupling between quinazolinone carboxylic acids and amines. This method achieves yields up to 64% under ambient conditions:

Procedure:

  • React quinazolinone carboxylic acid (1 eq) with HATU (1.5 eq)
  • Add DMF and triethylamine (3 eq)
  • Introduce N-(3,5-dimethylphenyl)amine (1.2 eq)
  • Stir at 25°C for 16 hours
  • Precipitate product with ice-water

One-Pot Multi-Component Approaches

Emerging protocols combine quinazolinone synthesis and thioacetamide formation in a single vessel. A representative sequence involves:

  • Cyclocondensation of anthranilamide with thiourea
  • In situ generation of 2-mercaptoquinazolinone
  • Immediate reaction with chloroacetamide derivative

This method reduces purification steps but requires precise stoichiometric control.

Reaction Optimization Landscape

Solvent Effects on Yield

Comparative studies reveal solvent polarity significantly impacts reaction kinetics:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 8
DCM 8.93 62 12
THF 7.58 54 14
Ethanol 24.55 48 18

Data synthesized from

Temperature-Conversion Relationships

Arrhenius analysis of the thioetherification step shows optimal activity between 45-55°C:

$$ k = 2.3 \times 10^4 \exp\left(-\frac{52.1 \text{ kJ/mol}}{RT}\right) $$

Exceeding 60°C promotes decomposition pathways, reducing overall yield by 12-18%.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs:

  • Normal-phase silica chromatography (ethyl acetate/hexane gradients)
  • Reverse-phase HPLC for enantiomerically pure forms (C18 column, methanol/water)

Recrystallization from ethanol/water (3:1) yields crystalline product with ≥98% purity.

Spectroscopic Validation

Comprehensive characterization requires:

1H NMR (400 MHz, DMSO-d6):

  • δ 2.25 (s, 6H, Ar-CH3)
  • δ 3.12-3.45 (m, 4H, CH2 quinazolinone)
  • δ 4.01 (s, 2H, SCH2CO)
  • δ 7.15-7.45 (m, 3H, aromatic)

HRMS (ESI):

  • m/z calculated for C₁₉H₂₂N₃O₂S [M+H]+: 364.1432
  • Found: 364.1429

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced safety and yield consistency using microreactor technology:

Parameter Batch Process Flow Process
Reaction Volume 5 L 50 mL
Temperature Control ±3°C ±0.5°C
Throughput 200 g/day 1.2 kg/day
Impurity Profile 2-4% <0.8%

Adapted from with modifications

Green Chemistry Metrics

Comparative analysis of environmental impact:

Metric Traditional Route Optimized Route
E-Factor 32.7 8.9
PMI (g waste/g product) 45.2 12.1
Energy Consumption (kJ/mol) 5800 3200

Key improvements stem from solvent recycling and catalytic reagent use.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinazolinone moiety can be reduced to form alcohols.

    Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Hexahydroquinazolinone vs. Quinoline Derivatives

  • N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b) This compound replaces the hexahydroquinazolinone core with a 6-methoxyquinoline ring. The quinoline system introduces aromaticity and planar rigidity, contrasting with the partially saturated, flexible hexahydroquinazolinone. Biological testing revealed moderate elastase inhibition (UPLC-MS m/z 337.6 [M+H]+), suggesting that core aromaticity may enhance metabolic stability but reduce conformational adaptability compared to the target compound .
  • 2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide (9c) Substitution with a chloro group at the 7-position of the quinoline ring improves hydrophobic interactions in enzyme binding. The chlorine atom increases molecular weight (UPLC-MS m/z 352.1 [M+H]+) and may enhance target affinity compared to unsubstituted analogs .

Hexahydroquinazolinone vs. Pyrimidine-Based Analogs

  • N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide This MMP-9 inhibitor features a pyrimidinone core instead of quinazolinone. Its binding affinity (KD = 2.1 µM) to the MMP-9 HPX domain is lower than optimized quinazolinone derivatives, indicating the importance of bicyclic systems in high-affinity interactions .

Substituent Effects on Bioactivity

Aromatic Ring Modifications

  • N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide
    Replacing the 3,5-dimethylphenyl group with a 4-fluorophenyl enhances MMP-9 inhibition (KD = 320 nM) due to fluorine’s electronegativity and improved hydrophobic packing .

  • N-(2-nitrophenyl) and N-(4-sulfamoylphenyl) Derivatives Compounds like 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) incorporate electron-withdrawing sulfamoyl groups, improving solubility but reducing cell permeability compared to the dimethylphenyl analog .

Thioether vs. Oxadiazole Linkages

  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
    Replacing the thioether bridge with an oxadiazole ring (e.g., compound 8a-w ) introduces hydrogen-bonding capacity, which can enhance target engagement but may compromise metabolic stability .

Key Findings :

  • 3,5-Dimethylphenyl substitution provides steric bulk that enhances selectivity for hydrophobic enzyme pockets compared to smaller substituents like fluorine .

Biological Activity

N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 338.41 g/mol
  • CAS Number : 946271-31-4

The structure includes a dimethylphenyl group and a hexahydroquinazoline moiety linked via a sulfanyl acetamide group. This unique arrangement may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticancer Activity : Many derivatives containing the hexahydroquinazoline structure have shown promising anticancer effects by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antimicrobial Properties : Compounds with similar thiol groups have demonstrated significant antimicrobial activity against various pathogens.
  • Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell LineIC₅₀ (µM)Mechanism of Action
HCT116 (Colon)10.0Induction of apoptosis via caspase activation
MCF7 (Breast)8.5Cell cycle arrest at G1 phase
A549 (Lung)12.0Inhibition of ERK1/2 signaling pathway

These findings suggest that this compound may serve as a potential lead for developing novel anticancer agents.

Antimicrobial Activity

In vitro studies have also highlighted the antimicrobial properties of related compounds. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may possess broad-spectrum antimicrobial activity.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    A study published in Journal of Medicinal Chemistry demonstrated that a derivative of hexahydroquinazoline exhibited cytotoxic effects on breast cancer cells by disrupting mitochondrial function and activating apoptotic pathways.
  • Research on Antimicrobial Effects :
    A review article in Pharmaceutical Biology discussed various thiol-containing compounds and their efficacy against resistant bacterial strains. The findings indicated that modifications to the sulfanyl group could enhance antimicrobial potency.
  • Mechanistic Insights :
    Recent biochemical assays revealed that this compound interacts with specific protein targets involved in cancer metabolism and microbial resistance pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?

  • Methodology : The synthesis typically involves:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with ketones/aldehydes under acidic/basic conditions.

Thioacetamide Introduction : Reacting the quinazolinone intermediate with a thiol-containing reagent (e.g., 3,5-dimethylphenylthiol) via nucleophilic substitution.

Purification : Chromatography (TLC, HPLC) to isolate intermediates and final product.

  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to improve yield (e.g., 65–75% yield reported for analogous compounds) .

Q. Which spectroscopic and analytical techniques are optimal for structural characterization?

  • Techniques :

  • NMR (1H/13C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms sulfanyl-acetamide linkage.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 414.15).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • X-ray Crystallography : Resolves 3D conformation of the hexahydroquinazolinone ring .

Q. What biological assays are standard for evaluating its bioactivity?

  • Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric substrates.
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram– bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7).
  • Dose-Response Curves : Use non-linear regression to calculate EC₅₀/IC₅₀ .

Q. How should stability and storage conditions be optimized for this compound?

  • Guidelines :

  • Storage : Argon atmosphere, –20°C in amber vials to prevent oxidation of the sulfide group.
  • Stability Testing : Monitor degradation via HPLC over 1–3 months under varying pH/temperature .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis yield and purity?

  • Approach :

  • Factors : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., Pareto charts).
  • Case Study : A 2³ factorial design reduced synthesis steps for analogous quinazolinones by 30% while maintaining >90% purity .

Q. What computational strategies elucidate its mechanism of action?

  • Methods :

  • Molecular Docking : Screen against kinase/receptor libraries (e.g., PDB entries for EGFR).
  • QM/MM Simulations : Model transition states for enzyme inhibition.
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns).
    • Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values .

Q. How can contradictory bioactivity data across studies be resolved?

  • Strategies :

Structural Analog Comparison : Test derivatives with substituent variations (e.g., methoxy vs. chloro groups).

Assay Standardization : Control cell passage number, serum concentration, and incubation time.

Meta-Analysis : Apply hierarchical clustering to activity datasets from similar compounds (e.g., 15% variance attributed to assay conditions) .

Q. What methodologies enable structure-activity relationship (SAR) analysis?

  • Workflow :

Derivative Synthesis : Modify substituents (e.g., 3,5-dimethylphenyl → 4-methoxyphenyl).

Activity Profiling : Compare IC₅₀ across derivatives (see Table 1 ).

QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors.

  • Example : A methyl group at the quinazolinone 4-position increased antimicrobial activity by 2-fold .

Table 1 : Representative SAR Data for Analogous Compounds

Substituent (R)Enzyme Inhibition (IC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)
3,5-Dimethyl0.45 ± 0.078.2 ± 1.1
4-Methoxy1.20 ± 0.1512.5 ± 2.3
4-Chloro0.89 ± 0.126.8 ± 0.9

Q. How are ADME properties evaluated in preclinical studies?

  • Protocols :

  • Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s).
  • Metabolic Stability : Microsomal incubation (e.g., t₁/₂ > 60 min in human liver microsomes).
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 μM preferred).
    • Tools : LC-MS/MS for metabolite identification .

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